Trilaciclib (CAS 1374743-00-6) is a potent and selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary, clinically-validated application is in myeloprotection, where it is administered intravenously prior to chemotherapy to induce transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[2][3][4] This mechanism temporarily shields these vital cells from the cytotoxic effects of chemotherapy, thereby preserving the bone marrow's ability to produce neutrophils, red blood cells, and platelets.[2][3] Unlike other CDK4/6 inhibitors developed primarily for continuous anti-cancer dosing, Trilaciclib is characterized by its short-acting nature, which is critical for its specific use in protecting normal cells during chemotherapy cycles.[5]
Substituting Trilaciclib free base (CAS 1374743-00-6) with its salt forms or other CDK4/6 inhibitors like Palbociclib or Abemaciclib can lead to significant experimental deviations. The dihydrochloride salt, for instance, is specifically formulated for high aqueous solubility required for intravenous administration in clinical settings, a property not shared by the free base.[6] This difference in solubility is critical for stock solution preparation and formulation development. Furthermore, other CDK4/6 inhibitors such as Abemaciclib and Palbociclib possess much longer plasma half-lives (17-38 hours and 24-34 hours, respectively) and are designed for continuous dosing schedules to suppress tumor growth.[7][8] Trilaciclib's distinct, shorter pharmacokinetic profile is essential for its intended use as a transient myeloprotective agent that is cleared before it can compromise the efficacy of subsequent chemotherapy cycles.[9] Using a long-acting CDK4/6 inhibitor would risk protecting tumor cells alongside healthy ones, confounding research outcomes.
The choice between Trilaciclib free base and its salt forms is a critical procurement decision driven by solubility requirements. The free base has limited aqueous solubility, making it suitable for studies involving organic solvents or specific non-aqueous formulations. In contrast, the dihydrochloride dihydrate form was developed specifically to overcome this limitation for intravenous use, as it can be formulated into a concentrated aqueous solution for rapid administration.[2] A typical 300 mg therapeutic dose of the free base would require a large volume of fluid, making rapid IV delivery impractical.[2] The dihydrochloride salt form enables a concentrated formulation suitable for a 30-minute infusion.[2] For laboratory use, the free base offers flexibility for non-aqueous systems, whereas the dihydrochloride salt (e.g., CAS 1977495-97-8) is the required choice for preparing aqueous stock solutions or mimicking clinical IV formulations.[3]
| Evidence Dimension | Aqueous Formulability for IV Administration |
| Target Compound Data | Trilaciclib (Free Base): Low aqueous solubility, requiring large fluid volumes for a therapeutic dose, making rapid IV administration impractical. |
| Comparator Or Baseline | Trilaciclib Dihydrochloride Dihydrate: Sufficiently soluble to be prepared in a concentrated form for a 30-minute IV infusion of a ~300 mg dose. |
| Quantified Difference | Qualitatively differentiated; the dihydrochloride enables concentrated IV solutions while the free base does not. |
| Conditions | Formulation for intravenous (IV) administration. |
This directly impacts material selection based on the planned experimental solvent system and administration route, avoiding failed experiments due to poor solubility or incorrect formulation.
Trilaciclib is engineered for a distinct pharmacokinetic profile that enables its myeloprotective function without compromising chemotherapy. Its relatively short duration of action is a key differentiator from other CDK4/6 inhibitors used in oncology.[2] For example, Abemaciclib and Palbociclib have plasma half-lives of approximately 18.3 hours and 29 hours, respectively, necessitating continuous or near-continuous dosing schedules for anti-tumor activity.[3] This sustained presence is unsuitable for myeloprotection, where the goal is to transiently arrest healthy hematopoietic cells only during the window of chemotherapy exposure. Trilaciclib's design allows for IV administration just prior to chemotherapy, inducing a temporary and reversible cell cycle arrest, followed by clearance that allows chemotherapy to effectively target cancer cells.[4][10]
| Evidence Dimension | Mean Plasma Half-Life (t1/2) |
| Target Compound Data | Trilaciclib: Characterized as 'short-acting' and 'transient', administered IV only on days of chemotherapy.[2][4] |
| Comparator Or Baseline | Abemaciclib: ~18.3 hours. Palbociclib: ~29 hours.[3] |
| Quantified Difference | Qualitatively distinct; Trilaciclib's profile is designed for intermittent, transient effect versus the sustained exposure of Abemaciclib and Palbociclib. |
| Conditions | Human plasma pharmacokinetics. |
Procuring Trilaciclib is necessary for studies aiming to replicate the clinically-validated 'transient protection' mechanism, as substituting with long-acting CDK4/6 inhibitors would fundamentally alter the experimental design and contradict the compound's primary value proposition.
Trilaciclib demonstrates potent, low-nanomolar inhibition of its target kinases, which is essential for achieving effective G1 cell cycle arrest at relevant concentrations. In biochemical assays, Trilaciclib inhibited the CDK4/cyclin D1 complex with an IC50 of 1 nM and the CDK6/cyclin D3 complex with an IC50 of 4 nM.[2][3] This potency is comparable to or greater than other clinically relevant CDK4/6 inhibitors. For instance, Palbociclib exhibits an IC50 of 11 nM against CDK4 and 15 nM against CDK6, while Abemaciclib shows an IC50 of 2 nM against CDK4 and 9.9 nM against CDK6.[4] Furthermore, Trilaciclib displays high selectivity, with over 1000-fold less activity against other kinases like CDK2, ensuring a targeted effect on the intended cell cycle pathway.[2]
| Evidence Dimension | Half-maximal Inhibitory Concentration (IC50) in Biochemical Assays |
| Target Compound Data | CDK4: 1 nM; CDK6: 4 nM[2][3] |
| Comparator Or Baseline | Palbociclib: CDK4: 11 nM; CDK6: 15 nM. Abemaciclib: CDK4: 2 nM; CDK6: 9.9 nM.[4] |
| Quantified Difference | Trilaciclib is ~11x more potent against CDK4 and ~3.75x more potent against CDK6 than Palbociclib. It has comparable potency to Abemaciclib. |
| Conditions | In vitro biochemical kinase assays. |
This ensures that researchers can achieve robust, on-target CDK4/6 inhibition and subsequent cell cycle arrest using low nanomolar concentrations, providing a clear and reproducible biological effect in experimental models.
The primary and most validated use is in preclinical studies designed to investigate or replicate the protective effects of transient CDK4/6 inhibition on hematopoietic stem and progenitor cells during chemotherapy. Its short-acting pharmacokinetic profile is essential for experiments where the goal is to protect bone marrow only during the acute phase of cytotoxic drug exposure, without conferring sustained protection to tumor cells.[2][3]
As the free base form, this compound is the appropriate choice for developing and testing novel, non-aqueous formulations or for fundamental research in organic solvent systems. Its distinct solubility profile compared to the highly water-soluble dihydrochloride salt makes it necessary for any application where aqueous systems are not desired or are incompatible with other reagents.[4]
This compound serves as the ideal tool for head-to-head studies against long-acting CDK4/6 inhibitors like Palbociclib or Abemaciclib. Such research can elucidate the differential biological outcomes (e.g., on immune function, tumor microenvironment, or cell recovery kinetics) of a transient, pulsatile inhibition versus a sustained, continuous blockade of the CDK4/6 pathway.[10]
Given its high potency and selectivity for CDK4/6, Trilaciclib is a precise tool for studying the downstream effects of inhibiting the Retinoblastoma (Rb) protein phosphorylation pathway in Rb-proficient cell lines. It can be used to induce a synchronized, reversible G1 arrest to study subsequent cell cycle events or the response of arrested cells to various stimuli.[11]